3-(2,4-Difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,4-Difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms attached to a phenyl ring and a keto group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)propionic acid
- 3-(2-Bromophenyl)propionic acid
- 3-(3,4-Methylenedioxyphenyl)propionic acid
- 3-(4-Aminophenyl)propionic acid
- 3-(4-Chlorophenyl)propionic acid
Uniqueness
3-(2,4-Difluorophenyl)-2-oxopropanoic acid is unique due to the presence of both fluorine atoms and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs. The fluorine atoms enhance its stability and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H6F2O3 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
DVFKRBWZELWDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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